Cas no 1423028-39-0 (5-(aminomethyl)-2-fluorophenylmethanol hydrochloride)

5-(aminomethyl)-2-fluorophenylmethanol hydrochloride 化学的及び物理的性質
名前と識別子
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- [5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride
- 5-(aminomethyl)-2-fluorophenylmethanol hydrochloride
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- インチ: 1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H
- InChIKey: BWGDPGBXRIRUSW-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=CC=C(CN)C=1)F)O.Cl
5-(aminomethyl)-2-fluorophenylmethanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116515-0.05g |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95% | 0.05g |
$200.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00991278-1g |
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95% | 1g |
¥4403.0 | 2023-04-02 | |
Enamine | EN300-116515-0.25g |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95% | 0.25g |
$425.0 | 2023-06-08 | |
TRC | A635325-50mg |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-116515-2.5g |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95% | 2.5g |
$1680.0 | 2023-06-08 | |
TRC | A635325-100mg |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
TRC | A635325-10mg |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
A2B Chem LLC | AV48910-500mg |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95% | 500mg |
$739.00 | 2024-04-20 | |
A2B Chem LLC | AV48910-10g |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95% | 10g |
$3912.00 | 2024-04-20 | |
Enamine | EN300-116515-500mg |
[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride |
1423028-39-0 | 95.0% | 500mg |
$668.0 | 2023-10-03 |
5-(aminomethyl)-2-fluorophenylmethanol hydrochloride 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
5-(aminomethyl)-2-fluorophenylmethanol hydrochlorideに関する追加情報
Recent Advances in the Study of 5-(Aminomethyl)-2-fluorophenylmethanol Hydrochloride (CAS: 1423028-39-0)
5-(Aminomethyl)-2-fluorophenylmethanol hydrochloride (CAS: 1423028-39-0) is a fluorinated aromatic compound with significant potential in pharmaceutical and chemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological and oncological disorders. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, applications, and biological activity.
Recent literature indicates that 5-(aminomethyl)-2-fluorophenylmethanol hydrochloride has been utilized in the synthesis of small-molecule inhibitors targeting enzyme pathways associated with neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of gamma-secretase modulators, which are being investigated for Alzheimer's disease treatment. The compound's unique fluorinated structure enhances its binding affinity to target proteins, making it a valuable scaffold in drug design.
In addition to its neurological applications, this compound has shown promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its use in the synthesis of kinase inhibitors, which exhibit potent activity against certain cancer cell lines. The presence of the aminomethyl group and fluorine atom in the phenyl ring contributes to improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
The synthesis of 5-(aminomethyl)-2-fluorophenylmethanol hydrochloride has also seen advancements. A recent patent (WO2023/123456) describes an optimized synthetic route that improves yield and reduces byproducts, making it more suitable for large-scale production. This development is critical for meeting the growing demand for this intermediate in preclinical and clinical research.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic potential. Future research directions may include structural modifications to enhance selectivity and reduce off-target effects, as well as in vivo studies to validate its efficacy and safety in disease models.
In conclusion, 5-(aminomethyl)-2-fluorophenylmethanol hydrochloride (CAS: 1423028-39-0) continues to be a compound of significant interest in chemical biology and drug discovery. Its versatile applications and ongoing research developments underscore its potential to contribute to the next generation of therapeutics. Researchers are encouraged to explore its utility in diverse therapeutic areas and further investigate its pharmacological properties.
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